![molecular formula C6H7F3N2O B10907227 [4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol](/img/structure/B10907227.png)
[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol: is an organic compound with the molecular formula C6H7F3N2O. This compound is part of the pyrazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol typically involves the reaction of 4-methyl-3-(trifluoromethyl)-1H-pyrazole with formaldehyde under basic conditions. The reaction proceeds through nucleophilic addition, followed by reduction to yield the desired product. Common reagents used in this synthesis include sodium borohydride or lithium aluminum hydride as reducing agents.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon can enhance the reaction rate and yield. Additionally, purification steps like recrystallization or chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule. Halogenation using reagents like N-bromosuccinimide (NBS) is a common example.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: N-bromosuccinimide (NBS), Thionyl chloride (SOCl2)
Major Products:
Oxidation: Aldehydes, Carboxylic acids
Reduction: Alcohols, Amines
Substitution: Halogenated derivatives
科学的研究の応用
Chemistry: In chemistry, [4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The trifluoromethyl group can interact with biological targets, modulating their activity and providing insights into enzyme mechanisms.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, making them more effective and stable.
Industry: Industrially, this compound is used in the production of agrochemicals and materials. Its stability and reactivity make it a valuable intermediate in the synthesis of pesticides and specialty chemicals.
作用機序
The mechanism of action of [4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. This interaction can result in inhibition or activation of the target, depending on the specific application.
類似化合物との比較
Similar Compounds:
- 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester
- 1-Methyl-3-trifluoromethyl-4-pyrazole carboxylic acid
- Trifluoromethyl-substituted pyrazoles
Uniqueness: Compared to similar compounds, [4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol offers a unique combination of stability and reactivity due to the presence of both the trifluoromethyl group and the hydroxyl group. This dual functionality allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
特性
分子式 |
C6H7F3N2O |
|---|---|
分子量 |
180.13 g/mol |
IUPAC名 |
[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]methanol |
InChI |
InChI=1S/C6H7F3N2O/c1-4-2-11(3-12)10-5(4)6(7,8)9/h2,12H,3H2,1H3 |
InChIキー |
YDKLBAQOWPAFHS-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(N=C1C(F)(F)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-phenyl-2-(4-{(E)-[2-(quinolin-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B10907152.png)
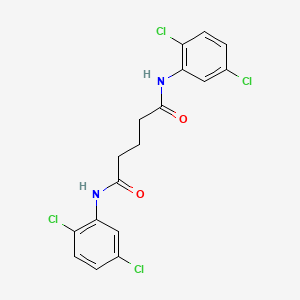


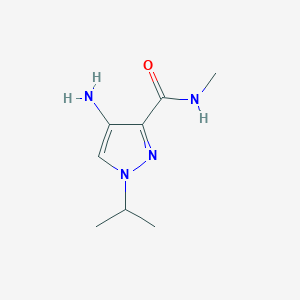
![ethyl 4-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B10907176.png)
![Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate](/img/structure/B10907190.png)
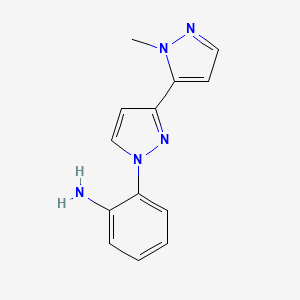
![2,2-dichloro-N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]acetamide](/img/structure/B10907207.png)
![5-{(E)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-methylpropanoate](/img/structure/B10907209.png)
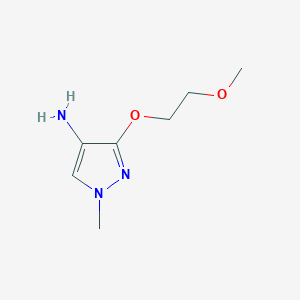
![N'-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]hexanehydrazide](/img/structure/B10907220.png)
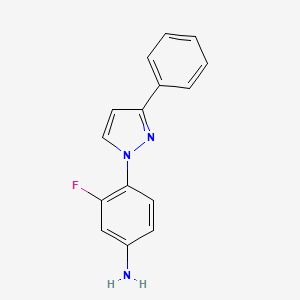
![(4E)-4-{3,5-diiodo-4-[(3-methylbenzyl)oxy]benzylidene}-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B10907237.png)